1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine
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Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a bromothiophene moiety, a chloropyrazole ring, and an amine group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene to obtain 4-bromothiophene, followed by a Friedel-Crafts acylation to introduce the methyl group. The resulting intermediate is then subjected to a series of reactions, including chlorination and amination, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene and chloropyrazole moieties can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine
- Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- (4-Bromothiophen-2-yl)(phenyl)methanone
Uniqueness
1-[(4-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to its combination of bromothiophene and chloropyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H7BrClN3S |
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Molecular Weight |
292.58 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-5-1-6(14-4-5)2-13-3-7(10)8(11)12-13/h1,3-4H,2H2,(H2,11,12) |
InChI Key |
HQFPJOQPZJIVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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